molecular formula C17H20N4O B2573665 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797249-29-6

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Cat. No.: B2573665
CAS No.: 1797249-29-6
M. Wt: 296.374
InChI Key: SAXNBBWYQVQNFN-UHFFFAOYSA-N
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Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring attached to a pyrimidine moiety, which is further linked to a benzamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine intermediate.

    Formation of the Benzamide Group: The final step involves the coupling of the pyrimidine-piperidine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Comparison with Similar Compounds

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can be compared with other similar compounds, such as:

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia. Both compounds share a pyrimidine moiety but differ in their overall structure and specific biological activities.

    Flumatinib: Another tyrosine kinase inhibitor with a similar pyrimidine core but different substituents, leading to distinct pharmacological properties.

    Pyrazinamide Derivatives: Compounds with a benzamide group and various substituents, used in the treatment of tuberculosis. These compounds differ in their specific functional groups and biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(14-7-3-1-4-8-14)19-13-15-18-10-9-16(20-15)21-11-5-2-6-12-21/h1,3-4,7-10H,2,5-6,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXNBBWYQVQNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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